An In-depth Technical Guide to 2-Chloropropionic Acid: Core Properties and Reactivity
An In-depth Technical Guide to 2-Chloropropionic Acid: Core Properties and Reactivity
Introduction
2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a halogenated carboxylic acid with the chemical formula CH₃CHClCOOH.[1] As the simplest chiral chlorocarboxylic acid, it exists as a racemic mixture or as distinct (R) and (S) enantiomers.[1][2] This colorless to pale yellow liquid possesses a pungent odor and serves as a critical and versatile building block in organic synthesis.[3][4] Its utility spans the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a wide array of commercial products, including herbicides and non-steroidal anti-inflammatory drugs like ibuprofen.[3][5][6]
This guide provides a comprehensive overview of the fundamental properties, reactivity, synthesis, and safe handling of 2-chloropropionic acid, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior and application.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is paramount for safety and reproducibility in research. 2-Chloropropionic acid is known by several names and identifiers.
-
IUPAC Name : 2-Chloropropanoic acid[7]
-
Common Synonyms : α-Chloropropionic acid, (RS)-2-Chloropropionic acid[3][7]
-
CAS Number : 598-78-7 (for the racemic mixture)[7]
-
Molecular Formula : C₃H₅ClO₂[7]
-
Molecular Weight : 108.52 g/mol [7]
The structure features a three-carbon propanoic acid backbone with a chlorine atom substituted at the alpha-carbon (C2), the carbon adjacent to the carboxyl group. This substitution creates a chiral center, leading to the existence of two enantiomers.
Caption: General structure of 2-chloropropionic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is essential for designing experiments, particularly for purification and scale-up processes.
Physical and Chemical Data Summary
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Odor | Pungent, acidic | [3][8] |
| Molecular Weight | 108.52 g/mol | [3][7] |
| Melting Point | -12 °C to -13 °C | [1][3] |
| Boiling Point | 186-188 °C | [3] |
| Density | 1.27 g/cm³ at 20 °C | [3] |
| Solubility | Miscible with water, alcohol, and ether | [1][3] |
| Vapor Pressure | 0.1 - 4 mmHg at 20 °C | [3][9] |
| Flash Point | 101 - 110 °C (closed cup) | [1][3] |
| Acidity (pKa) | ~2.96 (Predicted) | [10] |
Spectroscopic Data
Spectroscopic analysis is indispensable for structure verification and purity assessment.
-
¹H NMR : The proton NMR spectrum of 2-chloropropionic acid is relatively simple and provides clear structural confirmation.[11][12]
-
¹³C NMR : The carbon NMR spectrum complements the proton NMR data for unambiguous structure elucidation.[13]
-
IR Spectroscopy : The infrared spectrum shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Cl stretch.[13][14]
-
Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[15]
Synthesis and Manufacturing
The synthetic route chosen for 2-chloropropionic acid often depends on the desired stereochemistry.
-
Racemic Synthesis : The industrial production of racemic 2-chloropropionic acid is typically achieved through the chlorination of propionic acid or propionyl chloride, followed by hydrolysis.[1][6][16] One method involves chlorinating propionic acid in the presence of propionic anhydride at elevated temperatures (120-135°C), excluding free-radical initiators.[16]
-
Enantioselective Synthesis : For applications in pharmaceuticals and other specialized fields, obtaining enantiomerically pure forms is crucial.
Reactivity and Key Reaction Mechanisms
The reactivity of 2-chloropropionic acid is governed by its three key functional components: the carboxylic acid group, the chlorine atom at the α-position, and the α-proton. This trifecta of reactivity makes it a versatile synthetic intermediate.
Acidity and Acid-Base Reactions
As a carboxylic acid, it readily undergoes deprotonation with bases. This reaction is typically the fastest and will occur preferentially in the presence of a base before any substitution or elimination.[18][19]
CH₃CHClCOOH + OH⁻ → CH₃CHClCOO⁻ + H₂O
This neutralization is an exothermic reaction.[18] The resulting carboxylate is a weaker nucleophile than the corresponding hydroxide or alkoxide but can still participate in certain reactions.
Nucleophilic Acyl Substitution
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the hydroxyl group. This typically requires converting the -OH into a better leaving group first, for instance, by forming an acyl chloride.[20]
CH₃CHClCOOH + SOCl₂ → CH₃CHClCOCl + SO₂ + HCl
The resulting 2-chloropropionyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles (e.g., alcohols to form esters, amines to form amides).[21][22][23][24]
Caption: Reactivity of the carboxyl group.
Nucleophilic Substitution at the α-Carbon
The chlorine atom is a good leaving group, making the α-carbon an electrophilic site for Sₙ2 reactions. Strong nucleophiles can displace the chloride ion.[25] For example, reaction with ammonia or amines can yield alanine derivatives.[20]
CH₃CHClCOOH + 2 NH₃ → CH₃CH(NH₂)COOH + NH₄Cl
It's important to consider the reaction conditions. With a strong base like KOH, deprotonation of the carboxylic acid will happen first. If excess base is used, subsequent nucleophilic substitution of the chloride by hydroxide can occur to form lactic acid.[19]
Elimination Reactions
Treatment with a strong, non-nucleophilic base can induce an E2 elimination reaction, where the α-proton is abstracted and the chloride ion is eliminated to form an α,β-unsaturated carboxylic acid, in this case, acrylic acid.[26][27][28]
CH₃CHClCOOH + Base → H₂C=CHCOOH + Base-H⁺ + Cl⁻
The choice of base and solvent is critical to favor elimination over substitution. Bulky bases are often employed to sterically hinder attack at the α-carbon.
Reduction
The carboxylic acid group can be reduced. For instance, reduction of (S)-2-chloropropionic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields (S)-2-chloropropanol.[1][2] This chiral alcohol is a useful intermediate itself.[2]
Applications in Drug Development and Industry
2-Chloropropionic acid is a cornerstone intermediate in several industrial sectors.
-
Pharmaceuticals : Its most notable application is in the synthesis of profens, a class of NSAIDs. For example, 2-chloropropionyl chloride reacts with isobutylbenzene in a Friedel-Crafts acylation, which after hydrolysis, yields ibuprofen.[1][6] Its chiral nature is also exploited to produce enantiomerically pure active pharmaceutical ingredients (APIs).[5]
-
Agrochemicals : It is a precursor for many herbicides and pesticides.[3][4] The reactivity of the C-Cl bond allows for the introduction of various functional groups necessary for herbicidal activity.
-
Chemical Synthesis : It serves as a versatile starting material for producing other chemicals, including lactic acid, alanine, and various esters and amides.[3] It is used to prepare atom transfer radical polymerization (ATRP) initiators and to synthesize biologically active chitin derivatives.
Safety, Handling, and Storage
Hazard Profile: 2-Chloropropionic acid is a hazardous substance and must be handled with extreme care.
-
Corrosive : It causes severe skin burns and serious eye damage.[3][29][30]
-
Toxicity : It is harmful if swallowed and may be toxic by inhalation and skin absorption.[7][29] It is also classified as a neurotoxin.[1][2]
-
Reactivity Hazards : It reacts exothermically with bases and violently with strong oxidizing agents.[8][18] It can corrode metals like iron and aluminum, producing flammable hydrogen gas.[8][18]
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][31]
-
PPE : Wear appropriate personal protective equipment, including:
-
Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use.[30]
-
Eye Protection : Tightly fitting safety goggles and a face shield are mandatory.[30]
-
Protective Clothing : A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical protection suit may be necessary.[8]
-
Storage
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and metals.[3][8]
-
Keep containers tightly closed.[3]
First Aid Measures
-
Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][30]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][30]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[8][30]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]
Experimental Protocol: Synthesis of (S)-2-Chloropropanoic Acid
This protocol is adapted from a literature procedure for the synthesis of enantiomerically pure (S)-2-chloropropanoic acid from (S)-alanine via diazotization.[17] This procedure illustrates a key transformation of this compound class and must be performed with strict adherence to safety protocols in a fume hood.
Materials:
-
(S)-alanine (89.1 g, 1 mol)
-
5 N Hydrochloric acid (1300 mL)
-
Sodium nitrite (110 g, 1.6 mol)
-
Deionized water (400 mL)
-
Sodium carbonate
-
Diethyl ether
-
Saturated brine solution
-
Calcium chloride (anhydrous)
Procedure:
-
Dissolution : In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/reflux condenser setup, dissolve (S)-alanine in 5 N hydrochloric acid.[17]
-
Cooling : Cool the mixture to 0°C in an ice/salt bath. A precipitate of the amino acid hydrochloride may form.[17]
-
Diazotization : Prepare a solution of sodium nitrite in water and pre-cool it. Add the sodium nitrite solution dropwise to the stirred alanine solution over several hours, ensuring the reaction temperature is maintained below 5°C.[17]
-
Reaction Completion : After the addition is complete, allow the reaction to stand overnight at room temperature.[17]
-
Degassing : Carefully evacuate the flask with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The solution color should change from yellowish-brown to pale yellow.[17]
-
Neutralization & Extraction : Carefully add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous mixture with four portions of diethyl ether (400 mL each).[17]
-
Workup : Combine the ether layers, concentrate them using a rotary evaporator, wash with saturated brine, and re-extract the brine wash with diethyl ether.[17]
-
Drying and Concentration : Dry the combined ethereal solutions over anhydrous calcium chloride. Remove the ether by distillation on a rotary evaporator.[17]
-
Purification : Fractionally distill the oily residue under reduced pressure to yield pure (S)-2-chloropropanoic acid (bp 75–77°C at 10 mmHg).[17]
Caption: Experimental workflow for enantioselective synthesis.
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